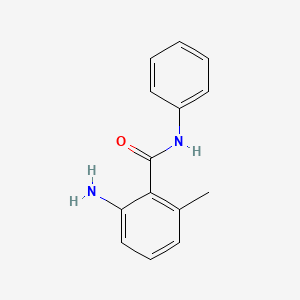
2-Amino-6-methyl-N-phenylbenzamide
概要
説明
2-Amino-6-methyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-methyl-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methyl-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Psycho- and Neurotropic Profiling
2-Amino-6-methyl-N-phenylbenzamide and its derivatives have been studied for their psycho- and neurotropic properties. For example, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide demonstrated potent anti-anxiety action, anti-amnesic activity, and a considerable antihypoxic effect, making it a candidate for further psychoactive compound studies (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticonvulsant Activity
Several derivatives of 2-Amino-6-methyl-N-phenylbenzamide have been synthesized and evaluated for anticonvulsant properties. For instance, compounds like 4-nitro-N-phenylbenzamides have shown efficiency in maximal electroshock-induced seizure tests, highlighting their potential in anticonvulsant applications (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Antiviral Activity
N-Phenylbenzamide derivatives, including those related to 2-Amino-6-methyl-N-phenylbenzamide, have been synthesized and assayed for anti-EV 71 (Enterovirus 71) activities in vitro. Compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide have shown activity against EV 71 strains, suggesting their potential as lead compounds for anti-EV 71 drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Environmental Applications
Some derivatives of 2-Amino-6-methyl-N-phenylbenzamide have been used in environmental applications. For instance, N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated into hydrous zirconium oxide has been used for the removal of Ni(II) from aqueous solutions, showing high removal efficiency under optimized conditions (Rahman & Nasir, 2019).
Synthesis and Characterization Studies
The compound and its derivatives have been a focus of synthesis and characterization studies. These studies include the development of novel aromatic polyimides and the examination of their thermal and physical properties, contributing to materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antifungal Activity
Derivatives of 2-Amino-6-methyl-N-phenylbenzamide have also been evaluated for their antifungal activity. For example, studies on 2-Chloro-N-phenylbenzamide have shown its effectiveness against fungal pathogens like Rhizoctonia solani and Sclerotiua sclerotiorum, indicating its potential in developing new plant pathogenic fungicides (Wen-liang, 2011).
特性
IUPAC Name |
2-amino-6-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRARSSOACTEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methyl-N-phenylbenzamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


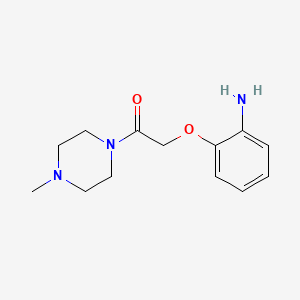
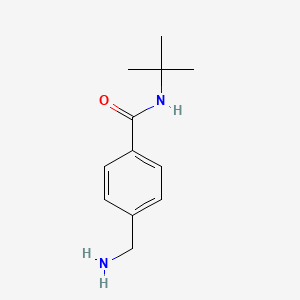
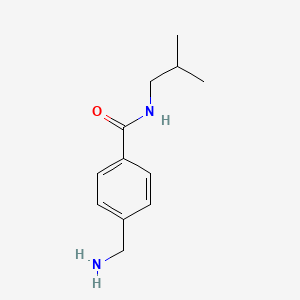
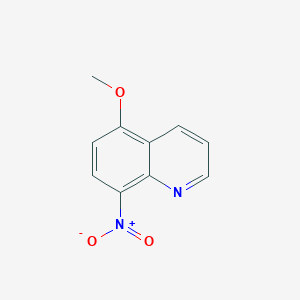
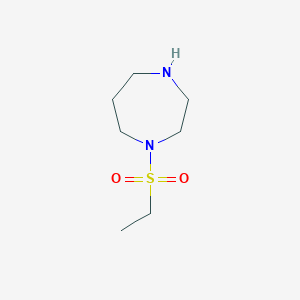

![3-[(3-Methoxybenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B7806922.png)
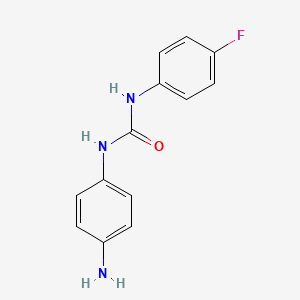
![3-[(4-Fluorobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B7806938.png)
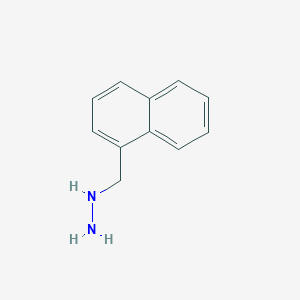
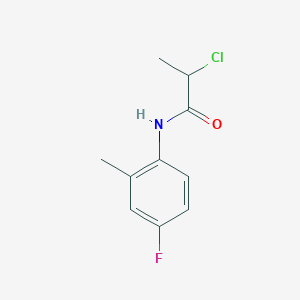
![Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]](/img/structure/B7806971.png)
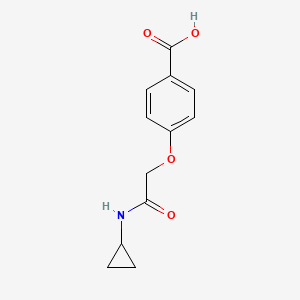
![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B7807004.png)